3-Fluoro-5-(trifluoromethyl)phenylurea
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H4F4N2O. It is commonly used in scientific research applications due to its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylurea involves the formation of a covalent bond between the compound and the target enzyme or protein. This bond inhibits the activity of the enzyme or protein, leading to a decrease in its physiological function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(trifluoromethyl)phenylurea vary depending on the specific enzyme or protein being targeted. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of urease can lead to a decrease in the breakdown of urea, which is important for the elimination of nitrogenous waste products from the body.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Fluoro-5-(trifluoromethyl)phenylurea in lab experiments is its high potency and specificity for certain enzymes and proteins. This allows for precise control over the target pathway being studied. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, leading to potential complications in data interpretation.
Future Directions
There are several potential future directions for research involving 3-Fluoro-5-(trifluoromethyl)phenylurea. One area of interest is the development of more potent and selective inhibitors for specific enzymes and proteins. Another area of interest is the use of the compound as a tool for studying protein-ligand interactions in drug discovery. Additionally, the compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer and bacterial infections.
Conclusion
In conclusion, 3-Fluoro-5-(trifluoromethyl)phenylurea is a valuable tool for studying the mechanism of action of various enzymes and proteins. Its high potency and specificity make it a useful compound for precise control over the target pathway being studied. However, its potential off-target effects on other enzymes or proteins should be taken into consideration when interpreting data. There are several potential future directions for research involving 3-Fluoro-5-(trifluoromethyl)phenylurea, including the development of more potent and selective inhibitors and potential therapeutic applications.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenylurea is commonly used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and urease. Additionally, it has been used as a fluorescent probe for studying protein-ligand interactions.
properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBMIPPRBHALF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenylurea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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